2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of chloro and fluoro substituents on the indole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while fluorination can be done using elemental fluorine (F2) or a fluorinating agent like Selectfluor.
Attachment of the Acetamide Group: The final step involves the acylation of the indole derivative with chloroacetyl chloride (ClCH2COCl) in the presence of a base such as triethylamine (Et3N) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can result in the formation of substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide, DMF)
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown promise.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, enzymes, and proteins, potentially leading to modulation of cellular processes. The chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity towards these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-fluoro-1H-indole: A simpler indole derivative with similar substituents but lacking the acetamide group.
2-Chloro-N-[2-(5-bromo-7-fluoro-1H-indol-3-yl)ethyl]acetamide: A similar compound with a bromo substituent instead of chloro.
N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide: A similar compound without the 2-chloro substituent.
Uniqueness
2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of chloro and fluoro substituents on the indole ring, along with the acetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2FN2O/c13-5-11(18)16-2-1-7-6-17-12-9(7)3-8(14)4-10(12)15/h3-4,6,17H,1-2,5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZMYTVYRCIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCNC(=O)CCl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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